Cas no 52617-05-7 ((2R)-1-cyclohexylpropan-2-amine)

(2R)-1-Cyclohexylpropan-2-amine is a chiral amine compound characterized by its cyclohexyl substituent and stereogenic center at the C2 position. This optically active molecule is of interest in organic synthesis and pharmaceutical applications due to its potential as a building block for chiral auxiliaries or ligands in asymmetric catalysis. The cyclohexyl group enhances lipophilicity, which may influence binding affinity in biologically active compounds. The (R)-configuration ensures enantioselectivity, making it valuable for stereocontrolled reactions. Its amine functionality allows for further derivatization, enabling the synthesis of more complex structures. This compound is typically handled under inert conditions to preserve its stereochemical integrity.
(2R)-1-cyclohexylpropan-2-amine structure
52617-05-7 structure
Product Name:(2R)-1-cyclohexylpropan-2-amine
CAS No:52617-05-7
MF:C9H19N
MW:141
CID:4654648
PubChem ID:12878584
Update Time:2025-05-20

(2R)-1-cyclohexylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-cyclohexylpropan-2-amine
    • Cyclohexaneethanamine, α-methyl-, (αR)-
    • Inchi: InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1
    • InChI Key: GIXSTBOIKJPUKD-MRVPVSSYSA-N
    • SMILES: C[C@H](CC1CCCCC1)N

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 181.5±8.0 °C at 760 mmHg
  • Flash Point: 58.3±13.3 °C
  • Vapor Pressure: 0.8±0.3 mmHg at 25°C

(2R)-1-cyclohexylpropan-2-amine Security Information

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Additional information on (2R)-1-cyclohexylpropan-2-amine

Recent Advances in the Study of (2R)-1-cyclohexylpropan-2-amine (CAS: 52617-05-7) in Chemical Biology and Pharmaceutical Research

The compound (2R)-1-cyclohexylpropan-2-amine (CAS: 52617-05-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications. Recent studies have highlighted its role as a chiral building block in the synthesis of bioactive molecules, as well as its potential as a modulator of central nervous system (CNS) targets.

Recent synthetic chemistry advancements have demonstrated improved methodologies for the enantioselective synthesis of (2R)-1-cyclohexylpropan-2-amine, with particular emphasis on catalytic asymmetric hydrogenation techniques. A 2023 study published in the Journal of Medicinal Chemistry reported a novel ruthenium-catalyzed asymmetric reduction process that achieves >99% enantiomeric excess, significantly improving upon previous synthetic routes. This development is particularly important given the compound's increasing use as a key intermediate in the production of CNS-active pharmaceuticals.

Pharmacological investigations have revealed that (2R)-1-cyclohexylpropan-2-amine exhibits notable activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with potential applications in the treatment of neuropsychiatric disorders. Preclinical studies conducted in 2024 demonstrated dose-dependent effects on neurotransmitter release in rodent models, with promising selectivity profiles. However, researchers caution that further structure-activity relationship (SAR) studies are needed to optimize its pharmacological properties while minimizing potential adverse effects.

The compound's mechanism of action appears to involve interactions with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Recent cryo-EM studies published in Nature Structural & Molecular Biology have provided unprecedented structural insights into these interactions at the atomic level, revealing key binding motifs that could inform the design of next-generation therapeutics. These findings have opened new avenues for the development of targeted therapies for conditions such as depression, attention deficit disorders, and Parkinson's disease.

From a drug development perspective, (2R)-1-cyclohexylpropan-2-amine has shown improved metabolic stability compared to related compounds, as evidenced by recent in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A 2024 report in Drug Metabolism and Disposition highlighted its favorable pharmacokinetic profile, including good oral bioavailability and blood-brain barrier penetration, making it an attractive candidate for further development.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research efforts are focused on addressing potential safety concerns, optimizing formulation strategies, and exploring combination therapies. The compound's stereospecificity presents both opportunities and challenges in drug development, requiring specialized analytical methods for quality control and pharmacokinetic studies.

In conclusion, (2R)-1-cyclohexylpropan-2-amine (CAS: 52617-05-7) represents a promising scaffold in medicinal chemistry with diverse potential applications. The recent advancements in its synthesis, coupled with growing understanding of its pharmacological properties, position this compound as a valuable tool for both basic research and drug discovery efforts. Future research directions likely will focus on expanding its therapeutic applications while addressing remaining challenges in drug development and clinical translation.

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